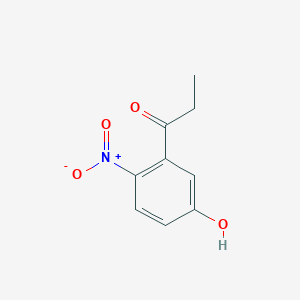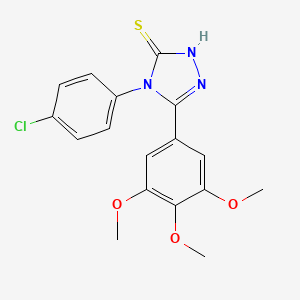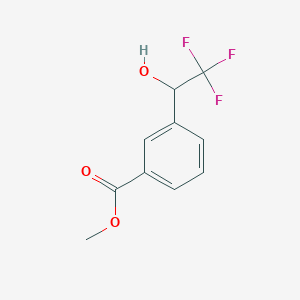
N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine: is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and an amine group attached to a 3-methoxypropyl chain. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine typically involves the reaction of 3,5-dimethylcyclohexanone with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: 3,5-dimethylcyclohexanone is reacted with 3-methoxypropylamine in the presence of a suitable catalyst.
Step 2: The reaction mixture is heated to promote the formation of the imine intermediate.
Step 3: The imine intermediate is reduced to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of new substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various cyclohexylamine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of cyclohexylamine derivatives on biological systems. It serves as a model compound to investigate the interactions of amines with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used as an additive in coatings, adhesives, and polymers. Its unique properties enhance the performance and stability of these materials.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
- N-(3-methoxypropyl)cyclohexanamine
- 3,5-dimethylcyclohexanamine
- N-(3-methoxypropyl)-3-methylcyclohexan-1-amine
Comparison: N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine is unique due to the presence of both 3,5-dimethyl substitutions on the cyclohexane ring and the 3-methoxypropyl chain attached to the amine group. This combination of structural features imparts distinct chemical and physical properties, making it valuable in various applications. Similar compounds may lack one or more of these features, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C12H25NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-10-7-11(2)9-12(8-10)13-5-4-6-14-3/h10-13H,4-9H2,1-3H3 |
Clave InChI |
AOUUJXITHJBBEE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)NCCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)



![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)




![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)

